

Spectroscopic Profile of 1,2-Ethanedisulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Ethanedisulfonic acid

Cat. No.: B031147

[Get Quote](#)

Introduction

1,2-Ethanedisulfonic acid (CAS No: 110-04-3 for the anhydrous form and 5982-56-9 for the dihydrate) is a strong organic acid containing two sulfonic acid groups.^{[1][2][3][4]} It is a hygroscopic, water-soluble solid that finds applications in various chemical syntheses. This guide provides a comprehensive overview of the spectroscopic data for **1,2-ethanedisulfonic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **1,2-ethanedisulfonic acid**, both ^1H and ^{13}C NMR provide key insights into its molecular structure. Due to the presence of exchangeable acidic protons and its hygroscopic nature, deuterated water (D_2O) is a common solvent for NMR analysis of this compound.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1,2-ethanedisulfonic acid** is characterized by a single signal corresponding to the four equivalent methylene protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.4 - 3.6	Singlet	4H	-CH ₂ -CH ₂ -

Note: The chemical shift of the methylene protons can be influenced by the solvent and concentration. The acidic sulfonic acid protons are typically not observed in D₂O due to rapid exchange with the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **1,2-ethanedisulfonic acid** is expected to show a single resonance for the two equivalent methylene carbons.

Chemical Shift (δ) ppm	Assignment
~50 - 55	-CH ₂ -CH ₂ -

Note: The exact chemical shift can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,2-ethanedisulfonic acid** is dominated by absorptions characteristic of the sulfonic acid group and the hydrocarbon backbone.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (from sulfonic acid and water of hydration)
3000 - 2800	Medium	C-H stretch
1250 - 1150	Strong	Asymmetric S=O stretch
1080 - 1020	Strong	Symmetric S=O stretch
700 - 600	Medium	C-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and structural features. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

The mass spectrum of anhydrous **1,2-ethanedisulfonic acid** (Molecular Weight: 190.20 g/mol) is expected to show fragmentation due to the loss of sulfur-containing groups.[\[1\]](#)[\[3\]](#)[\[4\]](#)

m/z	Proposed Fragment
110	$[\text{C}_2\text{H}_5\text{SO}_2]^+$ or $[\text{C}_2\text{H}_4\text{SO}_3]^+$
94	$[\text{C}_2\text{H}_5\text{SO}]^+$
81	$[\text{HSO}_3]^+$
65	$[\text{HSO}_2]^+$
48	$[\text{SO}]^+$
28	$[\text{C}_2\text{H}_4]^+$

Note: The molecular ion peak for **1,2-ethanedisulfonic acid** may be of low abundance or absent in EI-MS due to its instability.

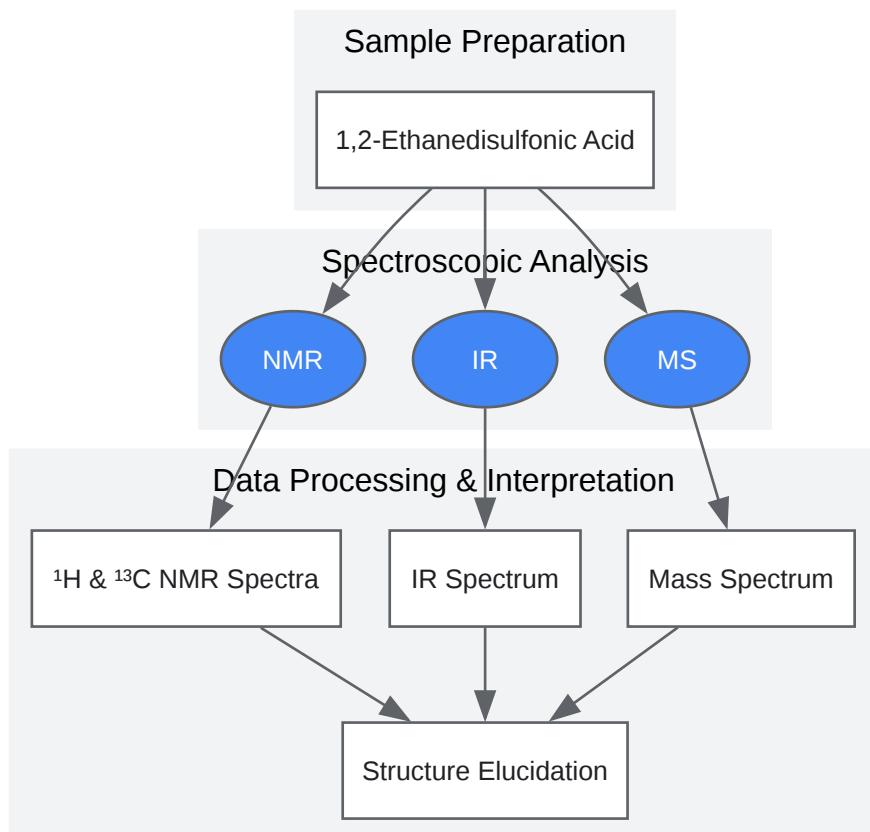
Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **1,2-ethanedisulfonic acid**.

NMR Spectroscopy

A sample of **1,2-ethanedisulfonic acid** dihydrate (10-20 mg) is dissolved in approximately 0.7 mL of deuterium oxide (D_2O). The solution is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual HDO signal.

ATR-FTIR Spectroscopy


A small amount of the solid **1,2-ethanedisulfonic acid** dihydrate is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis.

Mass Spectrometry (Electron Ionization)

A dilute solution of anhydrous **1,2-ethanedisulfonic acid** in a volatile organic solvent (e.g., methanol) is introduced into the mass spectrometer. The sample is vaporized and then ionized using a standard 70 eV electron beam in an electron ionization (EI) source.[5][6][7][8] The resulting ions are then analyzed by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as **1,2-ethanedisulfonic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Ethanedisulfonic Acid | C2H6O6S2 | CID 8032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Ethanedisulfonic acid dihydrate | C2H10O8S2 | CID 57346009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Ethanedisulfonic Acid [drugfuture.com]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Ethanedisulfonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031147#spectroscopic-data-nmr-ir-mass-spec-of-1-2-ethanedisulfonic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com